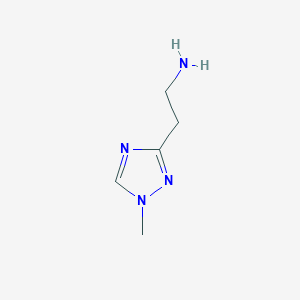
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
概要
説明
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate, also known as MPDTP, is a novel organofluorine compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a derivative of 1,4-diazepane, a heterocyclic organic compound with five-membered rings of two carbon atoms and three nitrogen atoms. MPDTP has unique properties that make it an attractive candidate for a wide range of applications and a promising research target.
科学的研究の応用
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for coordination chemistry. It has also been used as a fluorescent probe for the detection of various analytes, including proteins, DNA, and small molecules. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been used as a model compound to study the properties and reactivity of other organofluorine compounds.
作用機序
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is an organofluorine compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds can be used to stabilize the structure of the compound, as well as to facilitate the formation of other chemical bonds. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate can act as a catalyst for certain chemical reactions, such as the ring-opening of cyclic compounds.
生化学的および生理学的効果
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been shown to have a number of biochemical and physiological effects. It has been used to study the effects of organofluorine compounds on the human body, and has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been used to study the effects of organofluorine compounds on the nervous system, and has been shown to have neuroprotective and anxiolytic effects.
実験室実験の利点と制限
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has a number of advantages and limitations for laboratory experiments. The main advantage of Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is its high purity and stability, which makes it an ideal reagent for a wide range of experiments. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is relatively inexpensive and easy to obtain, making it accessible to most laboratories. However, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is a highly reactive compound, and must be handled with caution. It is also sensitive to light and air, and should be stored in a cool, dark place.
将来の方向性
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has a wide range of potential applications, and there are many possible future directions for research. These include the development of new synthetic methods for the production of Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate, the exploration of its biological activities, and the study of its role in the synthesis of other organofluorine compounds. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate could be used to study the effects of organofluorine compounds on the environment, and to develop new strategies for their safe disposal. Finally, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate could be used to develop new materials and devices, such as sensors, catalysts, and drug delivery systems.
特性
IUPAC Name |
potassium;trifluoro-[3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BF3N2.K/c1-9(10(11,12)13)8-15-5-3-4-14(2)6-7-15;/h1,3-8H2,2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKXUIWEQWJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCN(CC1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



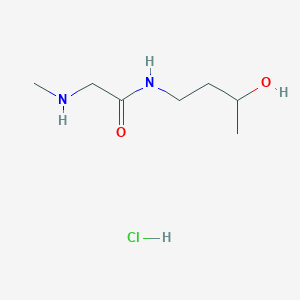
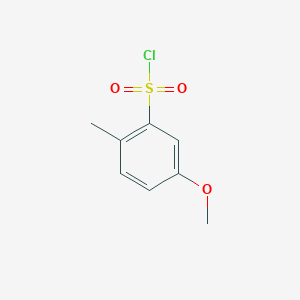
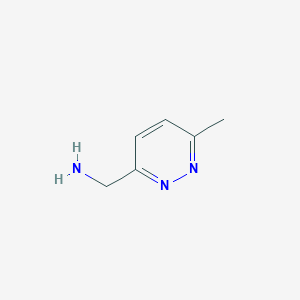
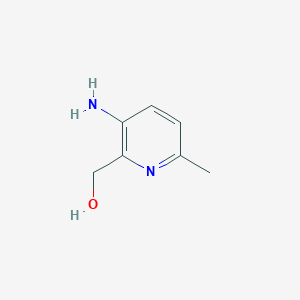
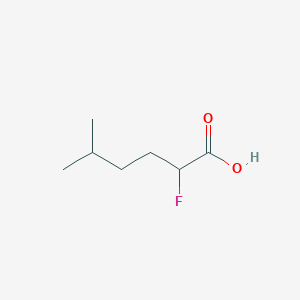
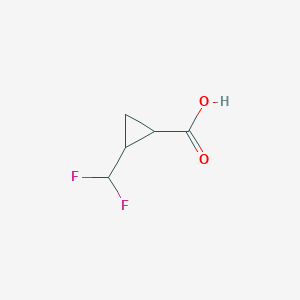
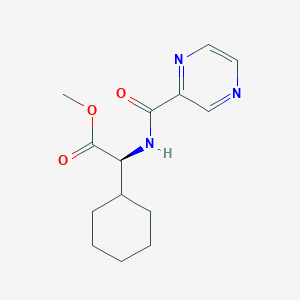
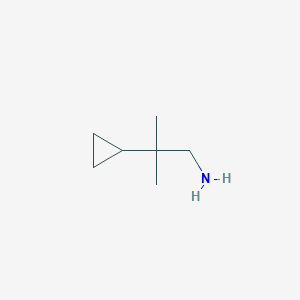
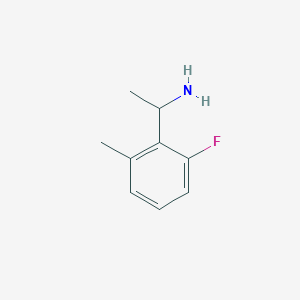
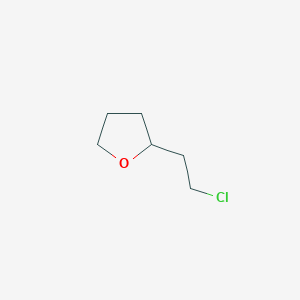
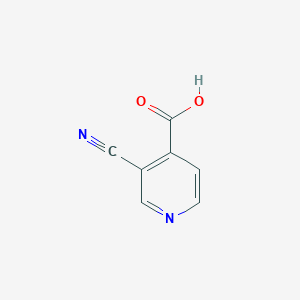
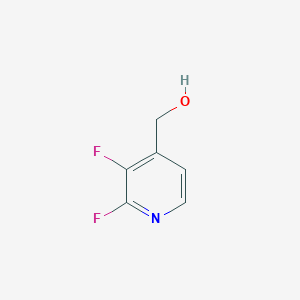
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
